![molecular formula C14H22O5S B14305270 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene CAS No. 116073-63-3](/img/structure/B14305270.png)
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene is a complex organic compound with a unique structure that includes a benzene ring substituted with a sulfonyl group and a chain of ethoxy groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with a series of ethoxyethanol derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common in industrial production.
化学反应分析
Types of Reactions
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of substituted benzene derivatives.
科学研究应用
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the modification of biomolecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, surfactants, and polymers.
作用机制
The mechanism by which 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the sulfonyl group acts as an electron-withdrawing group, making the benzene ring more reactive towards nucleophiles. The ethoxy groups provide solubility and flexibility to the molecule, allowing it to interact with various targets. In biological systems, the compound may interact with proteins or enzymes, modifying their activity or function.
相似化合物的比较
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A related compound with similar ethoxy groups but lacking the sulfonyl and benzene components.
Triethylene glycol monomethyl ether: Another compound with a similar ethoxy chain but different functional groups.
Uniqueness
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene is unique due to its combination of a sulfonyl group, a benzene ring, and a chain of ethoxy groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
116073-63-3 |
|---|---|
分子式 |
C14H22O5S |
分子量 |
302.39 g/mol |
IUPAC 名称 |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C14H22O5S/c1-13-3-5-14(6-4-13)20(15,16)12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 |
InChI 键 |
MMFXBHCIEYDCED-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCOCCOCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


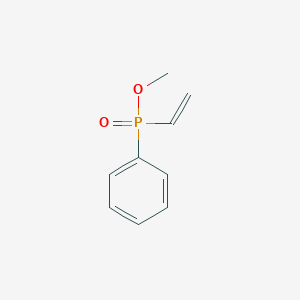
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
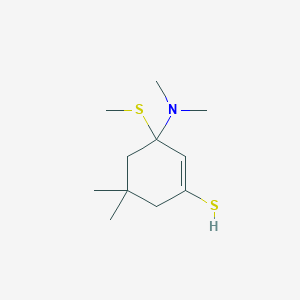
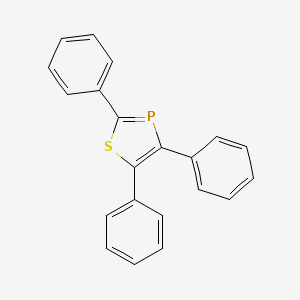
![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)
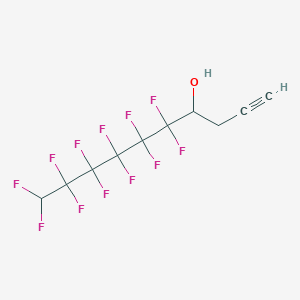
![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
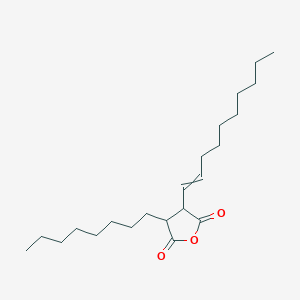
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)
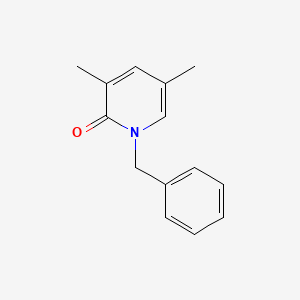


iodanium chloride](/img/structure/B14305256.png)
